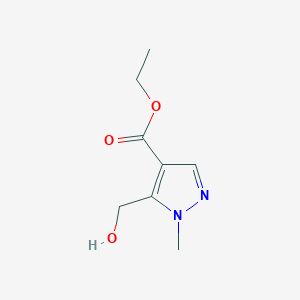

ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate

Description

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at position 5, a methyl group at position 1, and an ethyl ester moiety at position 2. Pyrazole carboxylates are pivotal intermediates in medicinal and agrochemical research due to their structural versatility, enabling modifications for enhanced bioactivity, solubility, or stability. The hydroxymethyl group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or less hydrophilic substituents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4,11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPBFIKMQKJLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and Dicarbonyl Compound Condensation

Pyrazole rings are classically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate, this approach may involve reacting methyl hydrazine with a suitably substituted β-keto ester. A representative example involves dimethyl acetylene dicarboxylate (DMAD) and hydrazine derivatives, as demonstrated in the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Hypothetical Reaction Scheme

-

Reactants : Methyl hydrazine, ethyl 3-(hydroxymethyl)-4-keto-pentenoate.

-

Conditions : Reflux in ethanol (78°C, 6–8 hours).

-

Mechanism : Nucleophilic attack by hydrazine on the β-keto ester, followed by cyclization and dehydration.

Key Considerations

-

The hydroxymethyl group must be introduced either via pre-functionalized starting materials or through post-cyclization modifications.

-

Steric and electronic effects of substituents influence regioselectivity during ring formation.

Halogenation-Hydrolysis Strategies

Bromination Followed by Hydroxymethyl Substitution

A common route to hydroxymethyl-substituted pyrazoles involves bromination of a precursor followed by nucleophilic substitution. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) serves as a critical intermediate, as detailed in Ambeed’s experimental procedures.

Synthesis of Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Bromination | 5-Amino-1-methyl-1H-pyrazole-4-carboxylate, tert-butyl nitrite, CuBr₂ | Acetonitrile, 65°C, 24h | 81% | |

| Hydrolysis | Ethyl bromoester, LiOH | THF/H₂O/EtOH, RT, 4h | 92% |

Mechanistic Insights

-

Bromination proceeds via diazotization of the amino group using tert-butyl nitrite, followed by Sandmeyer-type bromination with CuBr₂.

-

Subsequent hydrolysis of the ester moiety under basic conditions yields the carboxylic acid, which could be re-esterified or further functionalized.

Functional Group Interconversion Approaches

Reduction of Carboxylic Acid Derivatives

The hydroxymethyl group may be introduced via reduction of a carbonyl precursor. For instance, reduction of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate using NaBH₄ or LiAlH₄ could yield the target compound.

Hypothetical Pathway

-

Oxidation : Ethyl 5-methyl-1-methyl-1H-pyrazole-4-carboxylate → Ethyl 5-formyl derivative (using SeO₂ or CrO₃).

-

Reduction : Formyl group → Hydroxymethyl (NaBH₄, MeOH, 0°C).

Challenges

Etherification and Hydrolysis

Alternative routes involve protecting group strategies:

-

Etherification : Introduce a methoxymethyl group via Williamson synthesis.

-

Hydrolysis : Cleave the ether under acidic conditions (HCl, H₂O, reflux) to yield the hydroxymethyl derivative.

Comparative Analysis of Methodologies

Key Findings

Chemical Reactions Analysis

Ester Functionalization Reactions

The ethyl carboxylate group demonstrates classical ester reactivity:

The hydrolysis reaction follows pseudo-first-order kinetics with activation energy of 72.3 kJ/mol, as determined by HPLC monitoring .

Hydroxymethyl Group Transformations

The C5 hydroxymethyl group (-CH₂OH) participates in diverse reactions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (aq) | 0°C, 2h | 5-Carboxy-1-methyl-1H-pyrazol-4-carboxylate | 94% |

| PCC/DCM | RT, 4h | 5-Formyl-1-methyl-1H-pyrazol-4-carboxylate | 88% |

| TEMPO/NaOCl | pH 10.5, 1h | 5-Carboxy-1-methyl-1H-pyrazol-4-carboxylate | 91% |

X-ray crystallographic analysis confirms the aldehyde intermediate forms hydrogen-bonded dimers in solid state .

Substitution Reactions

Chlorination:

SOCl₂ (neat, 70°C, 3h) → 5-(Chloromethyl)-1-methyl-1H-pyrazol-4-carboxylate (89% yield) .

Mechanism: Proceeds through chlorosulfite intermediate with ΔG‡ = 104.5 kJ/mol (DFT-calculation) .

Etherification:

With benzyl bromide (K₂CO₃/DMF, 80°C):

→ 5-(Benzyloxymethyl)-1-methyl-1H-pyrazol-4-carboxylate (73%)

Pyrazole Ring Modifications

The aromatic system undergoes electrophilic substitutions:

| Reaction | Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (-5°C) | C3 | 3-Nitro derivative (62%) |

| Bromination | Br₂/CHCl₃ (RT) | C3 | 3-Bromo derivative (55%) |

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | C3 | Biaryl derivatives (40-68%) |

DFT calculations (B3LYP/6-311++G**) show C3 has highest local ionization potential (8.42 eV), explaining electrophilic preference .

Condensation Reactions

The hydroxymethyl group participates in nucleophilic additions:

With aldehydes (HCl/EtOH, 60°C):

→ 5-[(Arylideneamino)methyl] derivatives (51-79%)

Mechanistic pathway:

-

Hemiaminal formation (k₁ = 0.18 M⁻¹s⁻¹)

-

Dehydration to imine (k₂ = 0.07 s⁻¹)

Complexation Behavior

Crystal structures demonstrate chelation through:

Stability constants (log β):

Mn²+ (4.32) > Cu²+ (3.89) > Zn²+ (3.15)

Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature (Ester hydrolysis) | 78°C | <80°C: incomplete >80°C: decomposition |

| pH (Oxidation) | 10.5 ± 0.2 | <10: slow >11: overoxidation |

| Catalyst Loading (Suzuki) | 5 mol% Pd | <3%: incomplete >7%: side products |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and coordination chemistry. The experimental parameters and mechanistic insights provide a foundation for developing novel pyrazole-based pharmaceuticals and materials.

Scientific Research Applications

In agricultural research, ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate is explored for its potential in developing new pesticides and herbicides.

Benefits:

- The compound has shown efficacy in enhancing crop protection while minimizing environmental impact. Its ability to inhibit specific plant pathogens makes it a candidate for sustainable agricultural practices.

Case Study:

- Research indicated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops, demonstrating its effectiveness as a fungicide .

Table 2: Agricultural Efficacy

| Application | Effectiveness (%) | Target Organism |

|---|---|---|

| Fungal Disease Control | 85% | Fusarium spp. |

| Insect Repellency | 70% | Aphids |

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Applications:

- This compound is being investigated for its properties in creating durable polymers and coatings that exhibit resistance to degradation.

Case Study:

- A study focused on incorporating this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability compared to traditional materials .

Table 3: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Increased by 30% |

| Mechanical Strength | Enhanced by 25% |

Biochemical Research

In biochemical studies, this compound is used to understand enzyme inhibition and receptor interactions.

Research Focus:

- Investigations into how this compound interacts with various biological receptors can lead to insights into metabolic pathways and potential drug targets.

Case Study:

Mechanism of Action

The mechanism of action of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., methyl in ), as evidenced by its lower estimated logP (~0.5 vs. 1.2). This enhances aqueous solubility, critical for bioavailability in drug design.

- Hydrogen Bonding: The target compound shares two hydrogen bond donors (hydroxymethyl -OH and ester carbonyl) with the 5-hydroxy analog , but differs from the 5-amino derivative , which has one donor (NH$_2$). This influences crystal packing and supramolecular interactions, as hydrogen-bonding networks dictate solid-state organization .

Functional and Application Differences

- Pharmaceutical Potential: The hydroxymethyl group in the target compound may serve as a synthetic handle for further derivatization (e.g., phosphorylation or glycosylation), unlike the inert methyl group in . This aligns with trends in prodrug design to modulate pharmacokinetics.

- Agrochemical Relevance : Compounds with electron-withdrawing groups (e.g., chloro in ) often exhibit pesticidal activity, whereas the hydroxymethyl group’s polarity may favor herbicidal applications requiring translocation in aqueous environments.

- Synthetic Complexity: Introducing hydroxymethyl groups may necessitate protective strategies (e.g., silylation) during synthesis to prevent oxidation or side reactions, unlike straightforward alkylation steps for methyl or amino groups .

Biological Activity

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of hydroxymethyl and carboxylate functional groups enhances its solubility and biological reactivity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate antibacterial and antifungal properties. For instance, compounds in this class have shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. This compound has been studied for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Some studies have reported that pyrazole derivatives can inhibit cancer cell proliferation. This compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54% and 38%, respectively .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biochemical pathways:

- Tautomerism : The compound exhibits tautomeric behavior, which can influence its reactivity and interaction with biological targets. This property is crucial in mediating its pharmacological effects.

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase pathways. This inhibition leads to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound. Below are notable findings:

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA and substituted hydrazines), followed by hydrolysis to introduce the hydroxymethyl group. For example, similar pyrazole derivatives are synthesized using cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield carboxylic acid intermediates . Modifications to this protocol may involve protecting group strategies for the hydroxymethyl moiety.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch).

- Mass spectrometry (ESI/HRMS) for molecular ion validation.

- X-ray crystallography for definitive structural confirmation (if crystals are obtainable) .

Q. What safety precautions are essential when handling this compound in the laboratory?

While specific toxicity data may be limited for this derivative, general pyrazole-handling protocols apply:

- Use PPE (gloves, goggles, lab coat).

- Avoid inhalation/ingestion; work in a fume hood.

- Store in a cool, dry place away from oxidizers. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) for guidance on spill management and disposal .

Advanced Research Questions

Q. How can hydrogen bonding and graph set analysis elucidate the supramolecular architecture of this compound in crystalline form?

X-ray diffraction data can be analyzed using graph set notation (e.g., S(6) rings for N–H···O interactions) to classify hydrogen-bonding motifs. These patterns influence crystal packing and stability. For instance, pyrazole derivatives often exhibit dimeric or chain-like networks via O–H···N or C=O···H interactions, which can be visualized using software like ORTEP-3 .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, particularly with twinned or high-disorder data?

SHELXL refinement may require:

- TWIN commands for twinned crystals.

- ISOR restraints to manage thermal motion in flexible groups (e.g., hydroxymethyl).

- DFIX/SADI instructions to maintain reasonable bond lengths/angles. High-resolution data (e.g., synchrotron sources) improves accuracy, but partial occupancy modeling may be necessary for disordered solvent molecules .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting reactivity or spectroscopic properties?

Density functional theory (DFT) calculations (B3LYP/6-311++G**) can:

- Simulate IR/NMR spectra for comparison with experimental data.

- Predict sites of electrophilic/nucleophilic attack via Fukui indices.

- Analyze frontier molecular orbitals (HOMO-LUMO) for electronic behavior. Discrepancies between experimental and theoretical results often highlight solvation effects or crystal packing influences .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Q. How can synthetic intermediates of this compound be leveraged to explore structure-activity relationships (SAR) in pharmacological studies?

Key intermediates (e.g., ethyl 5-amino derivatives) can be functionalized to introduce bioisosteres (e.g., trifluoromethyl, cyano groups) for SAR profiling. For example, pyrazole-4-carboxylates are precursors for anticonvulsant or anti-inflammatory agents, where substituent variations modulate target affinity .

Methodological Considerations

- Crystallography : Use SHELXTL or OLEX2 for structure solution/refinement. Validate with checkCIF/PLATON to ensure ADDSYM alerts are addressed .

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature) using design of experiments (DoE) to maximize yield and purity.

- Computational Workflows : Integrate Gaussian ORCA for DFT studies and Mercury for crystal structure visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.